molecular formula C26H19ClN2O2 B2878026 7-chloro-4-(naphthalene-2-carbonyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533880-11-4

7-chloro-4-(naphthalene-2-carbonyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2878026
CAS No.: 533880-11-4
M. Wt: 426.9
InChI Key: CNNXPSBQLUHWEU-UHFFFAOYSA-N
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Description

7-chloro-4-(naphthalene-2-carbonyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a novel synthetic benzodiazepine derivative designed for advanced chemical and pharmaceutical research. As part of the 1,4-benzodiazepine family, which are considered privileged structures in medicinal chemistry due to their wide range of biological activities , this compound is of significant interest for drug discovery programs. Its specific molecular structure, featuring a naphthalene-2-carbonyl group at the 4-position, suggests potential for unique interactions with biological targets. Benzodiazepine derivatives are known to exhibit diverse mechanisms of action, including interactions with the GABA-A receptor in the central nervous system for sedative and anxiolytic effects , as well as DNA-binding capabilities as demonstrated by pyrrolo[1,4]benzodiazepine (PBD) compounds for anticancer activity . Researchers can utilize this high-quality compound as a key intermediate in synthetic chemistry, a candidate for high-throughput screening, or a lead compound for the development of new therapeutic agents targeting neurological disorders, cancer, or other conditions. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

7-chloro-4-(naphthalene-2-carbonyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O2/c27-21-12-13-23-22(15-21)25(18-7-2-1-3-8-18)29(16-24(30)28-23)26(31)20-11-10-17-6-4-5-9-19(17)14-20/h1-15,25H,16H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNXPSBQLUHWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Benzodiazepine Derivatives

Structural Modifications and Substituent Effects

The pharmacological profile of benzodiazepines is highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzodiazepines
Compound Name Substituent at Position 4 Substituent at Position 5 Key Modifications Molecular Weight (g/mol) Notable Properties
Target Compound Naphthalene-2-carbonyl Phenyl 7-Chloro ~444.9* High lipophilicity; potential prolonged receptor binding due to aromatic stacking
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) 1-Methyl 2-Chlorophenyl 7-Nitro 329.75 Anxiolytic; nitro group enhances potency but may increase hepatotoxicity
Imp. F(EP): 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one None (1,3-dihydro structure) 2-Fluorophenyl 7-Chloro 302.7 Fluorine improves electronegativity, possibly enhancing receptor affinity
7-Chloro-5-(4-fluorophenyl)-4-(1-oxopropyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one 1-Oxopropyl 4-Fluorophenyl 7-Chloro ~372.8* Oxopropyl group may reduce metabolic stability compared to naphthalene derivatives

*Calculated based on molecular formulas.

Key Research Findings

Lipophilicity and Bioavailability :

  • The naphthalene-2-carbonyl group in the target compound significantly increases lipophilicity (logP >4 estimated), which may enhance blood-brain barrier penetration but also increase plasma protein binding, reducing free drug concentration .
  • In contrast, Methylclonazepam’s nitro group (logP ~2.5) balances lipophilicity and solubility, favoring rapid absorption .

Receptor Binding and Potency :

  • The bulky naphthalene moiety in the target compound likely enhances GABAA receptor binding via aromatic interactions, as seen in analogs with extended aromatic systems .
  • Methylclonazepam’s nitro group at position 7 is associated with higher potency (EC50 ~10 nM in rodent models) but introduces risks of nitro-reduction metabolites .

Metabolic Stability :

  • The 1-oxopropyl substituent in the fluorophenyl analog () is prone to oxidative metabolism, shortening its half-life compared to the target compound’s naphthalene group .
  • Imp. F(EP) () lacks complex substituents, resulting in simpler metabolism but lower potency .

Electron-Withdrawing Effects: Fluorine in 2-fluorophenyl (Imp.

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